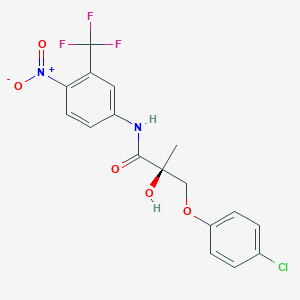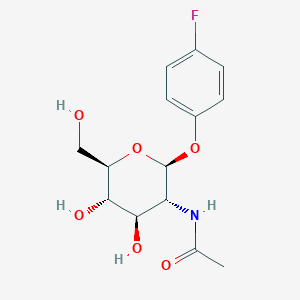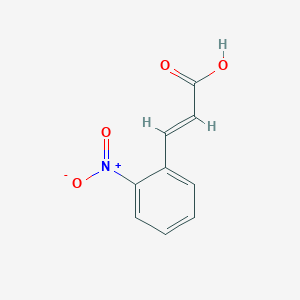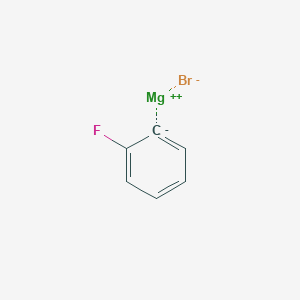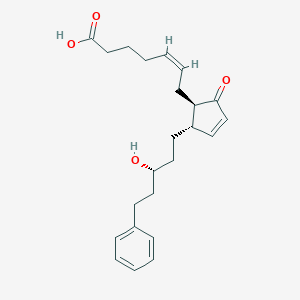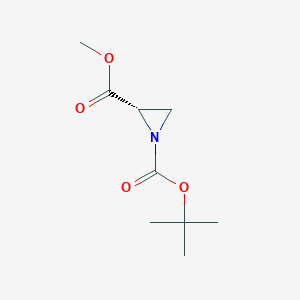
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate
Übersicht
Beschreibung
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This compound is particularly valuable in organic synthesis due to its chiral nature, making it useful for the preparation of enantiomerically pure compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is used in various scientific research applications:
Organic Synthesis: As a chiral building block for the synthesis of enantiomerically pure compounds.
Medicinal Chemistry: For the development of pharmaceuticals, particularly those requiring chiral intermediates.
Biological Studies: To study enzyme mechanisms and interactions due to its reactive nature.
Industrial Applications: In the production of fine chemicals and advanced materials.
Wirkmechanismus
Target of Action
The primary target of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface . The major biological function of intercellular PDIs is the correction of the 3D structure of native proteins synthesized in the ER .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . Nucleophilic ring-opening reactions of the compound with N- and O-nucleophiles indeed take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of PDIs. By inhibiting PDIs, it disrupts the correction of the 3D structure of native proteins synthesized in the ER . This can lead to a variety of downstream effects, particularly in cancer cells where PDIs have migrated to the cell surface .
Pharmacokinetics
Similar compounds, such as aziridine-2-carboxamide, have been shown to possess surprisingly low toxicity , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PDIs. This can disrupt the normal function of proteins in cancer cells, potentially leading to cell death . The compound’s selective alkylation of thiol groups may also contribute to its antitumor and immunostimulatory activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s reactivity with different nucleophiles . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its effects.
Biochemische Analyse
Biochemical Properties
It is known that acyl derivatives of aziridine-2-carboxylic acid, a similar compound, have been synthesized and tested as PDIA1 inhibitors . PDIA1 is an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation .
Cellular Effects
It is speculated that under physiological pH, aziridine-2-carboxamide, a similar compound, selectively alkylates only thiol groups of cancer cell surface proteins . This suggests that (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate may have similar effects.
Molecular Mechanism
It is known that aziridines are highly reactive toward nucleophiles due to the high strain energy of the aziridine ring . This reaction mainly proceeds with ring opening and generation of alkylated products .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 160-165 °C/2 mmHg (lit.) and a density of 1.19 g/mL at 25 °C (lit.) . It is recommended to be stored in a sealed, dry environment under -20°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl 2-methyl-2-aminomalonate with a suitable electrophile, such as a halogenating agent, to form the aziridine ring. The reaction conditions often require a base to deprotonate the amine and facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps, such as recrystallization or chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening and formation of substituted amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The aziridine ring can undergo substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substituted Amines: From nucleophilic ring-opening.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-N-Cbz-aziridine-2-carboxylate
- 1-Benzyl 2-methyl (S)-1,2-aziridinedicarboxylate
Uniqueness
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is unique due to its tert-butyl and methyl substituents, which provide steric hindrance and influence its reactivity. This makes it particularly useful for specific synthetic applications where control over stereochemistry and reactivity is crucial.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDZMSOHBQKDL-UOQJWNSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


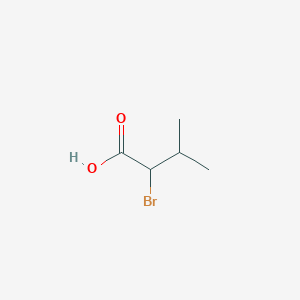
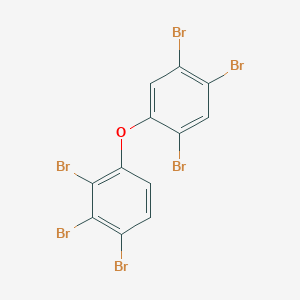
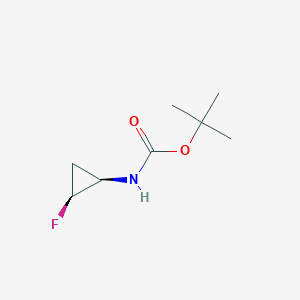
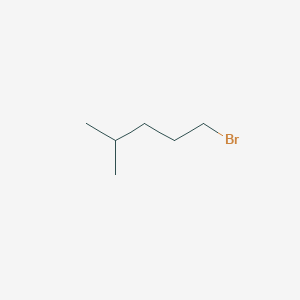
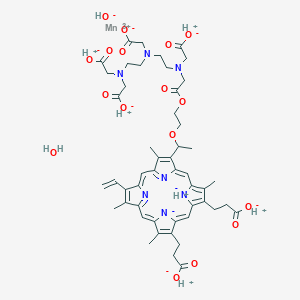
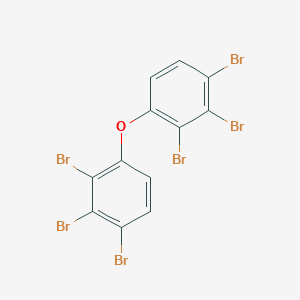
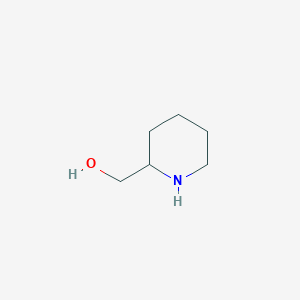
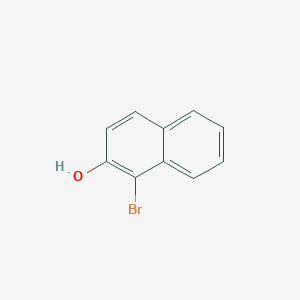
![3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+)](/img/structure/B146048.png)
